

Application Note: High-Purity Recrystallization of 5-Chloro-2-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzoic acid

CAS No.: 62871-12-9

Cat. No.: B1588232

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Abstract

This application note details a robust, scalable protocol for the purification of **5-Chloro-2-ethoxybenzoic acid** (CAS 62871-12-9), a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs). While commercial crude samples often present as pink-to-red solids due to oxidative impurities, this guide outlines a recrystallization strategy using an Ethanol/Water solvent system to achieve >99% purity and a white crystalline appearance. The protocol emphasizes impurity rejection mechanisms, specifically targeting unreacted 5-chlorosalicylic acid and inorganic salts.

Introduction & Compound Profile

5-Chloro-2-ethoxybenzoic acid is a benzoic acid derivative primarily used as a building block in medicinal chemistry. Its structural integrity is vital for downstream coupling reactions; however, its synthesis via O-alkylation of 5-chlorosalicylic acid often yields specific impurities that complicate purification.

Chemical Profile

Property	Data
IUPAC Name	5-Chloro-2-ethoxybenzoic acid
CAS Number	62871-12-9
Molecular Formula	C ₉ H ₉ ClO ₃
Molecular Weight	200.62 g/mol
Appearance (Crude)	Pink to Red solid (indicating oxidative impurities)
Target Appearance	White to Off-white crystalline solid
Solubility Profile	Soluble in hot ethanol, ethyl acetate; sparingly soluble in cold water.[1][2]

Critical Impurities

Understanding the synthesis route (O-alkylation) reveals the likely contaminants:

- 5-Chlorosalicylic acid (Starting Material): Phenolic impurity. Difficult to remove due to similar solubility but distinct pKa.
- Ethyl 5-chloro-2-ethoxybenzoate (Ester Byproduct): Formed if reaction conditions promote esterification.
- Inorganic Salts (KBr/KCl): Byproducts of the alkylation using ethyl halides.
- Oxidative Coupling Products: Responsible for the pink/red coloration.

Pre-Purification Assessment

Before initiating recrystallization, a solubility screen and impurity profile must be established to ensure the chosen solvent system effectively rejects contaminants.

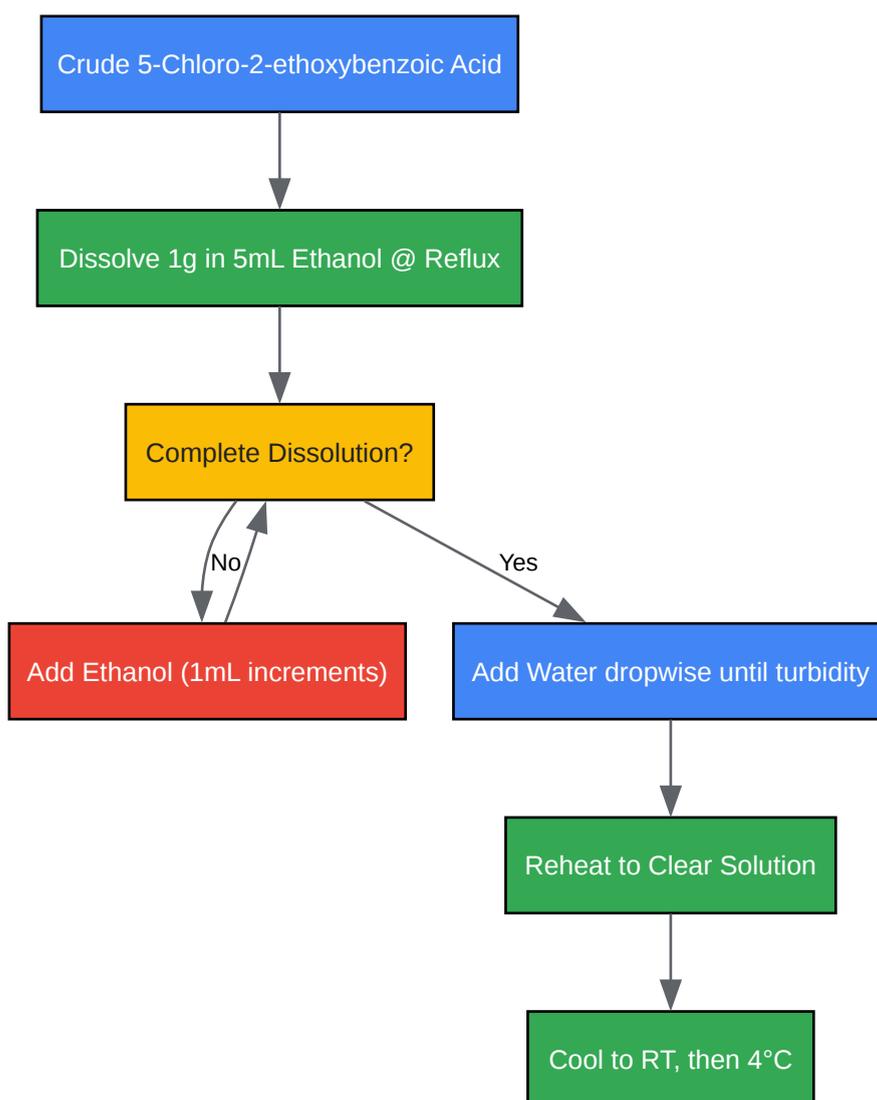
Solvent Selection Strategy

For benzoic acid derivatives, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) is the gold standard.

- Ethanol: Dissolves the organic acid and ester impurities at high temperatures.
- Water: Drastically reduces the solubility of the target acid upon cooling, forcing crystallization, while keeping polar inorganic salts and more soluble phenolic impurities in the mother liquor.

Decision Matrix for Solvent Ratios

The following logic tree dictates the optimization of the solvent ratio:



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Figure 1: Solvent optimization workflow for binary systems. This logic ensures the solution is saturated at boiling point but supersaturated at room temperature.

Detailed Recrystallization Protocol

Safety Note: This procedure involves heating flammable solvents (Ethanol). Perform all steps in a fume hood. Wear safety glasses, gloves, and a lab coat.

Materials

- Crude Compound: 10.0 g **5-Chloro-2-ethoxybenzoic acid**.
- Solvent: Ethanol (95% or absolute).
- Anti-Solvent: Deionized Water.
- Decolorizing Agent: Activated Carbon (optional, for pink samples).
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure

Step 1: Dissolution

- Place 10.0 g of crude solid into a 250 mL round-bottom flask.
- Add 30 mL of Ethanol.
- Heat the mixture to reflux (approx. 78°C) with stirring.
- If the solid does not completely dissolve after 5 minutes of reflux, add Ethanol in 2 mL portions until a clear solution is obtained.
 - Note: If inorganic salts are present, they will remain as a fine white suspension. Do not confuse this with undissolved product.

Step 2: Decolorization (If required)

- If the solution is colored (pink/red), remove the heat source and allow to cool slightly (to avoid boil-over).
- Add 0.5 g of Activated Carbon.
- Return to reflux for 5–10 minutes.

Step 3: Hot Filtration

- While the solution is still near boiling, filter it through a pre-warmed Buchner funnel or a fluted filter paper to remove activated carbon and insoluble inorganic salts.
- Collect the filtrate in a clean Erlenmeyer flask.
 - Critical: Pre-warming the funnel prevents premature crystallization on the filter paper.

Step 4: Crystallization (The Anti-Solvent Addition)

- Reheat the filtrate to a gentle boil.
- Slowly add warm Deionized Water dropwise.
- Continue addition until a faint, persistent cloudiness (turbidity) appears.
- Add a few drops of Ethanol to just clear the turbidity.
- Remove from heat.^[3]

Step 5: Controlled Cooling

- Allow the flask to cool to room temperature undisturbed. Rapid cooling promotes small, impure crystals; slow cooling yields large, pure needles.
- Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 6: Collection and Washing

- Filter the crystals using vacuum filtration.

- Wash the filter cake with cold 50:50 Ethanol/Water (pre-chilled). This removes mother liquor containing soluble impurities (phenols) without dissolving the product.

Step 7: Drying

- Dry the solid in a vacuum oven at 50°C for 4–6 hours.
- Verify dryness by checking for constant weight.

Process Control & Validation

To ensure the protocol's success, the final product must be validated against specific criteria.

Purity Analysis

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline solid
Melting Point	Capillary Method	Sharp range (e.g., 98–100°C)*
Purity	HPLC (C18, MeOH/Water)	> 99.0% Area
Phenolic Impurity	FeCl ₃ Test	Negative (No violet color)

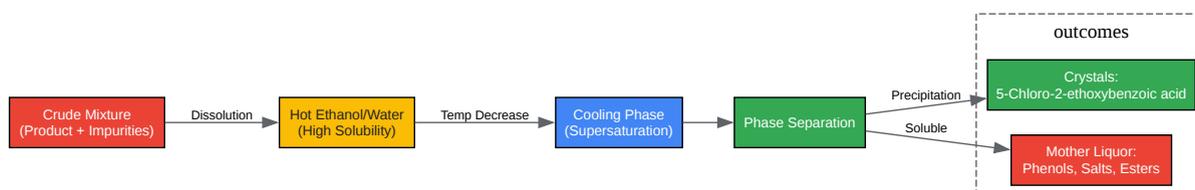
*Note: Literature melting points vary; a sharp 2°C range indicates high purity regardless of the absolute value.

Troubleshooting Guide

- Oiling Out: If the product separates as an oil instead of crystals, the solution was too concentrated or too hot when water was added. Remedy: Reheat to dissolve, add slightly more ethanol, and cool more slowly with vigorous stirring.
- Low Yield: Too much solvent was used.^[4] Remedy: Concentrate the mother liquor by rotary evaporation and repeat the cooling step.

Mechanism of Purification^[3]^[5]

The efficiency of this protocol relies on the temperature-dependent solubility differential.



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Figure 2: Thermodynamic mechanism of impurity rejection. Impurities remain dissolved in the solvent matrix (Mother Liquor) while the target compound crystallizes out.

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